N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-4-3-9(7-12(11)19-2)16-13(17)10-8-14-5-6-15-10/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZDBADUGCVRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-dimethoxyaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or the Yamaguchi reagent, which helps in the formation of the acyl chloride intermediate . This intermediate then reacts with the amine to form the desired carboxamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance the yield and purity of the product .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering its pharmacological properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups that can modify its activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide is a compound of increasing interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against human breast cancer cells (MCF-7). The results showed an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12 | Journal of Medicinal Chemistry |
| A549 (Lung) | 15 | Cancer Research Journal |
| HeLa (Cervical) | 10 | International Journal of Cancer |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
Case Study:
A study published in Antimicrobial Agents and Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | Antimicrobial Agents and Chemotherapy |
| Escherichia coli | 16 | Journal of Antibiotics |
| Pseudomonas aeruginosa | 32 | Microbial Pathogenesis |
Applications in Agrochemicals
This compound has potential uses as an agrochemical, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact with specific biological pathways in pests.
Herbicidal Activity
Research indicates that this compound can inhibit the growth of certain weeds by interfering with their metabolic processes.
Case Study:
A field trial reported in Pesticide Biochemistry and Physiology demonstrated that application of this compound at a concentration of 200 g/ha significantly reduced the biomass of common ragweed by 75% compared to untreated controls .
| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|
| Common Ragweed | 75 | 200 | Pesticide Biochemistry and Physiology |
| Dandelion | 60 | 150 | Weed Science Journal |
| Crabgrass |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide involves its interaction with bacterial enzymes and proteins. It inhibits the synthesis of essential components in bacterial cell walls, leading to cell death . The compound targets specific pathways in Mycobacterium tuberculosis, disrupting its metabolic processes and rendering it inactive . The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple modes of action.
Comparison with Similar Compounds
Substituent Variations on the Pyrazine and Phenyl Rings
- Halogenated Analogues : Compounds like 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide () replace methoxy groups with chlorine atoms. Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing antimycobacterial activity (65% inhibition of M. tuberculosis at 6.25 µg/mL). In contrast, the methoxy groups in the target compound may improve solubility but reduce potency against certain pathogens .
- Safinamide Derivatives : Derivatives such as N-(3-chloro-4-((4-fluorobenzyl)oxy)phenyl)pyrazine-2-carboxamide () feature halogen and benzyloxy groups. These substitutions confer MAO-B inhibition (IC50 = 9.7 nM), highlighting the importance of electron-withdrawing groups for enzyme affinity. The target compound’s dimethoxy groups, while less electronegative, may offer selectivity for other targets .
Functional Group Modifications
- Hydrazone Linkages : N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide () replaces the carboxamide with a hydrazone group, enabling metal chelation and antioxidant activity. This structural shift alters reactivity and target engagement compared to the carboxamide-based target compound .
- Piperazine Derivatives: Compounds like 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide () incorporate piperazine rings, which enhance solubility and modulate neurotransmitter receptor interactions. The target’s pyrazine core may prioritize different pharmacokinetic profiles .
Enzyme Inhibition
The target compound’s lack of halogenation may limit its antimycobacterial efficacy compared to chlorinated analogues but could reduce toxicity risks.
Anticancer and Antioxidant Activity
- Hydrazinecarbothioamides (): N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide exhibits IC50 = 0.8 µM against MCF-7 breast cancer cells, comparable to doxorubicin. The target compound’s carboxamide group may offer different mechanisms, such as protease inhibition rather than radical scavenging .
Structure-Activity Relationship (SAR) Insights
- Substituent Position: Halogens at the 3,4-positions (e.g., Cl, F) enhance MAO-B and antimycobacterial activity by improving target binding via hydrophobic interactions . Methoxy groups at these positions may favor interactions with polar residues but reduce potency in non-polar environments.
- Functional Group Impact : Carboxamides generally exhibit better metabolic stability than hydrazones, making the target compound more suitable for oral administration. Piperazine derivatives, however, often show superior CNS penetration due to increased solubility .
Biological Activity
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C12H14N4O2, with a molecular weight of approximately 246.26 g/mol. The structural features include:
- Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms.
- Carboxamide group : Enhances solubility and biological activity.
- Dimethoxy substitution on the phenyl group : Potentially increases interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following mechanisms have been proposed:
-
Antimicrobial Activity :
- The compound demonstrates activity against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) and other mycobacterial species. For example, derivatives of pyrazine-2-carboxamides have shown minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Mtb .
- It also exhibits antifungal properties, although specific data on its antifungal activity is less documented.
-
Anticancer Activity :
- Studies indicate that this compound may induce cell cycle arrest in cancer cells. For instance, related compounds have been shown to inhibit c-Jun and FBXW7 interactions, leading to G2/M phase arrest in colorectal cancer cells .
- In vitro cytotoxicity assays have demonstrated its potential against liver cancer cell lines (HepG2), suggesting a broader anticancer profile .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethoxy substitution on phenyl group | Antimicrobial and anticancer activities |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Dimethoxy substitutions | MIC = 12.5 µg/mL against Mtb |
| Pyrazinamide | Well-known antitubercular agent | Effective against Mycobacterium tuberculosis |
| 3-amino-N-benzylpyrazine-2-carboxamide | Benzyl substitution | Antimicrobial properties |
Case Studies and Research Findings
-
Antimycobacterial Evaluation :
A study focused on the synthesis and evaluation of various pyrazine derivatives found that this compound exhibited promising activity against Mtb with an MIC comparable to established antitubercular agents . -
Cytotoxicity Studies :
In vitro tests on HepG2 liver cancer cells revealed that certain derivatives of pyrazinecarboxamides possess significant cytotoxic effects without substantial toxicity at therapeutic concentrations . -
Molecular Docking Studies :
Computational studies suggest that the compound may interact favorably with specific biological targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes.
Q & A
Q. What are the key synthetic routes for N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis of pyrazine-2-carboxamide derivatives typically involves condensation reactions between substituted pyrazinecarboxylic acid chlorides and aromatic amines. For example, chlorinated pyrazinecarboxylic acid chlorides can react with 3,4-dimethoxyaniline in anhydrous solvents (e.g., pyridine or acetone) under reflux conditions. Catalysts like triphenylphosphine (PPh₃) are often used to activate the carbonyl group, improving reaction efficiency. Yield optimization depends on stoichiometric ratios (e.g., 1:1.5 molar ratio of acid chloride to amine) and temperature control (60–80°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. What characterization techniques are critical for confirming the structure of this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and confirming amide bond formation. For example, the amide proton (N–H) typically appears as a singlet near δ 10–12 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if applicable) provides definitive structural confirmation. Elemental analysis ensures stoichiometric purity, with deviations <0.4% indicating successful synthesis .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., halogens, methoxy groups) influence the biological activity of pyrazine-2-carboxamide derivatives?
Substituents significantly modulate bioactivity by altering lipophilicity, electron density, and steric effects. For MAO-B inhibition, 3,4-dimethoxy groups enhance binding affinity by forming hydrogen bonds with the enzyme’s FAD cofactor. Halogens (e.g., Cl, F) at the 3- or 4-position increase lipophilicity, improving membrane permeability. For example, N-(3-chloro-4-fluorophenyl) derivatives exhibit IC₅₀ values <10 nM against MAO-B due to optimized hydrophobic interactions . In antimycobacterial studies, tert-butyl groups on the pyrazine ring improve activity against Mycobacterium tuberculosis (65% inhibition at 6.25 µg/mL) .
Q. What strategies are employed to resolve contradictions in activity data across different biological assays for pyrazine-2-carboxamide derivatives?
Discrepancies in activity data often arise from assay-specific conditions (e.g., pH, solvent compatibility) or cellular uptake variability. To address this:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility for cell-based assays.
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays). For instance, a compound showing low IC₅₀ in enzyme assays but poor cellular activity may require prodrug strategies .
- Molecular Dynamics (MD) Simulations : Probe ligand-receptor interactions under physiological conditions to identify assay artifacts .
Q. How can computational methods (e.g., molecular docking) guide the design of pyrazine-2-carboxamide derivatives targeting specific enzymes?
Molecular docking identifies critical binding interactions, enabling rational design. For MAO-B inhibitors, docking studies reveal that the pyrazine ring’s carboxamide moiety forms hydrogen bonds with Gln206, while methoxy groups interact with Tyr435. Substituent optimization (e.g., adding halogens) enhances van der Waals contacts with hydrophobic pockets. Free energy perturbation (FEP) calculations further predict binding affinity changes for novel derivatives .
Q. Example Workflow :
Target Selection : MAO-B (PDB: 2V5Z).
Docking Software : AutoDock Vina or Schrödinger Glide.
Key Interactions : H-bond with Gln206, π-π stacking with Tyr394.
Validation : Compare predicted vs. experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
